Lead salicylate
Overview
Description
Lead salicylate is a chemical compound that consists of lead and salicylic acid. It is known for its applications in various fields, including medicine, industry, and environmental science. The compound is characterized by its molecular formula ( \text{C}{14}\text{H}{10}\text{O}_{6}\text{Pb} ) and a molecular weight of 481.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead salicylate can be synthesized through the reaction of salicylic acid with lead(II) acetate. The reaction typically involves dissolving salicylic acid in ethanol and then adding lead(II) acetate solution. The mixture is heated to facilitate the reaction, resulting in the formation of lead disalicylate as a precipitate .
Industrial Production Methods: In industrial settings, lead disalicylate is produced by reacting salicylic acid with lead oxide. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process involves dissolving salicylic acid in a suitable solvent, such as ethanol, and then adding lead oxide. The mixture is heated and stirred until the reaction is complete, and the product is then filtered and dried .
Chemical Reactions Analysis
Types of Reactions: Lead salicylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(II) compounds.
Substitution: The salicylate groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Lead(IV) oxide and other lead(IV) compounds.
Reduction: Lead(II) oxide and other lead(II) compounds.
Substitution: Various substituted salicylate derivatives.
Scientific Research Applications
Lead salicylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: The compound has been explored for its anti-inflammatory and analgesic properties, similar to other salicylates.
Mechanism of Action
The mechanism of action of lead disalicylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to reduced inflammation and pain, similar to the action of other salicylates. Additionally, lead disalicylate can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Lead Salicylate: Similar to lead disalicylate but with different stoichiometry.
Copper Salicylate: Contains copper instead of lead, with different chemical properties.
Zinc Salicylate: Contains zinc instead of lead, often used for its anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific combination of lead and salicylic acid, which imparts distinct chemical and physical properties. Its applications in various fields, such as medicine and industry, highlight its versatility compared to other similar compounds .
Properties
IUPAC Name |
2-carboxyphenolate;lead(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVULGHYDPMIHD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Pb+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6Pb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904292 | |
Record name | Lead disalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15748-73-9 | |
Record name | (T-4)-Bis[2-(hydroxy-κO)benzoato-κO]lead | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15748-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lead salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015748739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lead, bis[2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lead disalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lead disalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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